4-(3-Methylbenzoyl)-piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(3-methylphenyl)-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-10-3-2-4-12(9-10)13(15)11-5-7-14-8-6-11/h2-4,9,11,14H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPUYLAUEQCVCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40390831 | |
| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344334-10-7 | |
| Record name | 4-(3-METHYLBENZOYL)-PIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40390831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Methodological & Application
Application Note: Scalable Synthesis of 4-(3-Methylbenzoyl)-piperidine via Weinreb Amide Methodology
Abstract
This application note details a robust, three-step synthetic protocol for the preparation of 4-(3-methylbenzoyl)-piperidine (CAS: 344334-10-7), a critical pharmacophore in the development of CNS-active agents and antihistamines. Unlike Friedel-Crafts acylation strategies, which often suffer from poor regioselectivity and harsh conditions, this protocol utilizes the Weinreb–Nahm ketone synthesis . This route ensures high chemoselectivity by preventing the over-addition of organometallic reagents, delivering the target diaryl ketone in high purity.
Introduction & Strategic Rationale
The synthesis of aryl-heteroaryl ketones is a recurring challenge in medicinal chemistry. For 4-(3-methylbenzoyl)-piperidine, direct acylation of 3-methylbenzene with isonipecotoyl chloride is problematic due to directing group conflicts (ortho/para direction of the methyl group) and potential deactivation of the piperidine ring.
To overcome these limitations, we employ a Weinreb Amide strategy. The
Key Advantages of this Protocol:
-
Regiocontrol: The position of the methyl group is fixed by the selection of the Grignard reagent (
-tolylmagnesium bromide). -
Chemoselectivity: Exclusive formation of the ketone over the tertiary alcohol.
-
Scalability: Intermediates are stable and amenable to standard workup procedures.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals
Figure 1: Retrosynthetic disconnection showing the Weinreb amide as the linchpin intermediate.
Experimental Protocol
Step 1: Synthesis of the Weinreb Amide
Objective: Convert
-
Reagents:
- -Boc-isonipecotic acid (1.0 equiv)
- -Dimethylhydroxylamine hydrochloride (1.2 equiv)
-
EDC
HCl (1.2 equiv) -
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Dichloromethane (DCM) (Solvent, 0.2 M)
Procedure:
-
Charge a round-bottom flask with
-Boc-isonipecotic acid and DCM. Cool to 0°C. -
Add DIPEA, EDC
HCl, and HOBt. Stir for 15 minutes to activate the acid. -
Add
-dimethylhydroxylamine hydrochloride in one portion. -
Allow the reaction to warm to room temperature (RT) and stir for 12–16 hours.
-
Workup: Dilute with DCM, wash sequentially with 1M HCl, sat. NaHCO
, and brine. Dry over Na SO and concentrate. -
Yield: Expected >85% (Colorless oil or white solid).
Step 2: Grignard Addition (The Critical Step)
Objective: Nucleophilic attack of 3-tolylmagnesium bromide to form the protected ketone.
-
Reagents:
-
Weinreb Amide (from Step 1) (1.0 equiv)
-
3-Methylphenylmagnesium bromide (1.0 M in THF) (1.5 equiv)
-
Anhydrous THF (Solvent)
-
Mechanism of Stability: The success of this step relies on the formation of a stable tetrahedral intermediate that resists collapse until acidic quench.
Figure 2: The stable magnesium chelate prevents double-addition of the Grignard reagent.
Procedure:
-
Dissolve the Weinreb amide in anhydrous THF under nitrogen atmosphere. Cool to 0°C.
-
Dropwise Addition: Add the 3-methylphenylmagnesium bromide solution slowly over 30 minutes. Crucial: Maintain internal temperature <5°C to ensure chelation control.
-
Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Quench: Cool back to 0°C and quench carefully with saturated aqueous NH
Cl. -
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry (MgSO
), and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) is usually required to remove bi-aryl impurities from the Grignard reagent.
Step 3: Deprotection and Salt Formation
Objective: Removal of the Boc group to yield the final hydrochloride salt.
-
Reagents:
- -Boc-4-(3-methylbenzoyl)piperidine (1.0 equiv)
-
4M HCl in 1,4-Dioxane (5-10 equiv)
-
Diethyl ether (for precipitation)[2]
Procedure:
-
Dissolve the protected ketone in a minimum amount of 1,4-dioxane or DCM.
-
Add 4M HCl in dioxane at RT.
-
Stir for 2–4 hours. A white precipitate should begin to form.
-
Isolation: Dilute the slurry with diethyl ether to maximize precipitation. Filter the solid.[2]
-
Wash: Wash the filter cake with fresh diethyl ether to remove residual Boc byproducts.
-
Drying: Dry under vacuum to afford 4-(3-methylbenzoyl)-piperidine hydrochloride .
Data Summary & Critical Process Parameters
| Parameter | Specification / Observation | Criticality |
| Step 1 Yield | 85–95% | High |
| Step 2 Temp | Must be <5°C during addition | Critical (Prevents side reactions) |
| Step 2 Stoichiometry | 1.3 – 1.5 equiv Grignard | Medium (Ensure complete conversion) |
| Step 3 Appearance | White to Off-White Solid | High (Indicates purity of salt) |
| Overall Yield | ~60–70% (3 Steps) | - |
References
-
Weinreb–Nahm Ketone Synthesis. Wikipedia. (General mechanism and history of the reaction).[2][3][4] Available at: [Link]
-
Grignard Reaction with Weinreb Amides. Common Organic Chemistry. (Reaction conditions and stoichiometry). Available at: [Link]
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. PubMed. (Deprotection methodology).[2][5][6] Available at: [Link]
Sources
Using 4-(3-Methylbenzoyl)-piperidine as a chemical probe in research
The protocols detailed in this document provide a robust framework for characterizing 4-(3-Methylbenzoyl)-piperidine as a chemical probe for monoamine transporters. Based on established structure-activity relationships within the benzoylpiperidine class, this compound is a logical candidate for investigation. By systematically determining its potency and selectivity profile, researchers can validate its utility as a tool for pharmacological research. A well-characterized probe can then be used with confidence to investigate the physiological roles of monoamine transporters, to validate new biological hypotheses, and to serve as a starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders. [1][3]
References
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The Role of Piperidine Derivatives in Neurological Drug Discovery. (2026-01-29). Available from: [Link]
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Wikipedia. Piperidine. Available from: [Link]
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Krasavin, M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022. Available from: [Link]
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Sabatino, M., et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. 2021. Available from: [Link]
-
PubChem. 1-(3-(3,3-Dimethyl-1-triazenyl)-4-methylbenzoyl)piperidine. Available from: [Link]
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PubChem. 4-(3-Chlorobenzoyl)piperidine Hydrochloride. Available from: [Link]
-
ResearchGate. SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. Available from: [Link]
-
Maier, J., et al. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chem Neurosci. 2020. Available from: [Link]
-
Sitte, H.H., et al. In vitro assays for the functional characterization of the dopamine transporter (DAT). Curr Protoc Pharmacol. 2017. Available from: [Link]
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Koldsø, H., et al. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. J Chem Inf Model. 2011. Available from: [Link]
-
Zimmerman, D.M., et al. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. J Med Chem. 1998. Available from: [Link]
-
Kamal, A., et al. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. Bioorg Med Chem Lett. 2014. Available from: [Link]
-
da Silva, A.S., et al. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega. 2022. Available from: [Link]
-
Jean, A., et al. Multifaceted Regulations of the Serotonin Transporter: Impact on Antidepressant Response. Front Neurosci. 2019. Available from: [Link]
-
Roth, B.L., et al. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Assay Drug Dev Technol. 2018. Available from: [Link]
-
Ishiwara, M., et al. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Bioorg Med Chem. 1996. Available from: [Link]
-
Bull, S.C., et al. Discovery of Novel-Scaffold Monoamine Transporter Ligands via in Silico Screening with the S1 Pocket of the Serotonin Transporter. J Med Chem. 2014. Available from: [Link]
-
Djang, D.S., et al. SNM Practice Guideline for Dopamine Transporter Imaging with 123 I-Ioflupane SPECT 1.0. J Nucl Med. 2012. Available from: [Link]
-
ChemRxiv. (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Available from: [Link]
-
Jacobsen, J.P.R., et al. Discovery and Development of Monoamine Transporter Ligands. Neurotherapeutics. 2020. Available from: [Link]
-
Eriksen, J., et al. Visualization of Dopamine Transporter Trafficking in Live Neurons by Use of Fluorescent Cocaine Analogs. J Neurosci. 2009. Available from: [Link]
-
Datus, C.A., et al. Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. Biomedicines. 2022. Available from: [Link]
-
Chojnacka, K., et al. Structure Modeling of the Norepinephrine Transporter. Int J Mol Sci. 2021. Available from: [Link]
-
Sabatino, M., et al. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. 2021. Available from: [Link]
-
ACS Publications. Revisiting Serotonin Reuptake Inhibitors and the Therapeutic Potential of “Uptake-2” in Psychiatric Disorders. Available from: [Link]
-
ResearchGate. The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Available from: [Link]
-
Cichewicz, K., et al. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Eur J Med Chem. 2025. Available from: [Link]
-
Underhill, S.M., et al. Discovery of Novel Selective Serotonin Reuptake Inhibitors Through Development of a Protein-Based Pharmacophore. ACS Chem Neurosci. 2014. Available from: [Link]
-
PNAS. Structure-based discovery of prescription drugs that interact with the norepinephrine transporter, NET. Available from: [Link]
-
The Good Scents Company. piperidine, 110-89-4. Available from: [Link]
-
James, L.I., et al. Discovery of a chemical probe for the L3MBTL3 methyllysine reader domain. Nat Chem Biol. 2013. Available from: [Link]
-
ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Available from: [Link]
-
Wikipedia. Selective serotonin reuptake inhibitor. Available from: [Link]
-
Balamurugan, K., et al. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules. 2022. Available from: [Link]
-
ResearchGate. (PDF) Structure Modeling of the Norepinephrine Transporter. Available from: [Link]
-
National Institutes of Health. Pyridine alkaloids with activity in the central nervous system. Available from: [Link]
-
ResearchGate. (PDF) Synthesis and Pharmacological Characterization of 4-[125I]-N-(N-Benzylpiperidin-4-yl)-4-iodobenzamide: A High Affinity σ Receptor Ligand for Potential Imaging of Breast Cancer. Available from: [Link]
-
ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Available from: [Link]
-
MDPI. Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Available from: [Link]
-
YouTube. 2-Minute Neuroscience: Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). Available from: [Link]
-
Creative Biolabs. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Available from: [Link]
-
ACS Publications. Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. Available from: [Link]
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Application Note: Practical Experimental Applications of 4-(3-Methylbenzoyl)-piperidine
Introduction: The Benzoylpiperidine Scaffold in Drug Design
4-(3-Methylbenzoyl)piperidine is a specialized heterocyclic building block belonging to the benzoylpiperidine class.[1][2][3] This structural motif is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to present substituents in a specific spatial orientation that mimics the binding modes of endogenous neurotransmitters.[1][2][3]
Unlike its para-substituted counterparts (often found in antipsychotics like Haloperidol or Ketanserin), the meta-methyl substitution on the benzoyl ring of this compound offers unique steric and lipophilic properties.[1][2] It is primarily utilized as a core intermediate for the synthesis of G-Protein Coupled Receptor (GPCR) ligands (specifically 5-HT2A and D2 antagonists) and Monoamine Transporter inhibitors .[1][2][3]
This guide details the practical handling, synthetic utility, and analytical characterization of 4-(3-Methylbenzoyl)piperidine, providing validated protocols for its conversion into high-value bioactive libraries.[1][2][4]
Technical Specifications & Handling
Before initiating experimental workflows, verify the physicochemical properties of the starting material to ensure reaction stoichiometry and safety compliance.[1][2][4]
Table 1: Physicochemical Properties
| Property | Specification | Experimental Note |
| Chemical Name | 4-(3-Methylbenzoyl)piperidine | Also known as Piperidin-4-yl(m-tolyl)methanone |
| CAS Number | 344334-10-7 | Verify against SDS |
| Molecular Formula | C₁₃H₁₇NO | MW: 203.28 g/mol |
| Appearance | Clear Yellow Oil to Low-Melting Solid | Viscosity changes significantly with temp.[1][2][3][5][6][7] |
| Boiling Point | ~333°C (Predicted) | High vacuum required for distillation.[1][2][3][4] |
| pKa | ~9.8 (Piperidine Nitrogen) | Highly basic; forms stable salts with mineral acids.[2][3][4] |
| Solubility | CHCl₃, DCM, MeOH, EtOAc | Limited solubility in water/hexanes.[1][2][4] |
Handling Protocol:
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The secondary amine is prone to slow oxidation and carbamate formation if exposed to atmospheric CO₂ over long periods.[1][2][3]
-
Re-purification: If the oil appears dark or viscous, purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM with 1% NH₄OH) before use in sensitive couplings.[2][4]
Application I: Synthesis of N-Substituted Pharmacophores
The primary application of 4-(3-Methylbenzoyl)piperidine is as a nucleophilic scaffold.[1][2][3] The secondary amine at the 1-position is the handle for attaching "head groups" that determine receptor selectivity.[1][2][3]
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.
Figure 1: Divergent synthetic pathways for functionalizing the piperidine nitrogen.[1][2][3][8]
Protocol A: N-Alkylation (General Procedure)
This reaction is the standard method for attaching alkyl chains or fluorobutyrophenone tails (common in antipsychotic synthesis).[1][2][3]
Reagents:
-
Substrate: 4-(3-Methylbenzoyl)piperidine (1.0 equiv)[1][2][3]
-
Alkyl Halide (R-X): 1.1 equiv (e.g., 3-chloropropylbenzene)[2][4]
-
Base: Anhydrous K₂CO₃ (3.0 equiv) or KI (catalytic, 0.1 equiv)[2][4]
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-Methylbenzoyl)piperidine (1.0 mmol, 203 mg) in anhydrous ACN (5 mL).
-
Activation: Add anhydrous K₂CO₃ (3.0 mmol, 414 mg). If the alkyl chloride is unreactive, add KI (0.1 mmol) to facilitate the Finkelstein reaction in situ.[2][4]
-
Addition: Add the alkyl halide (1.1 mmol) dropwise.
-
Reaction: Reflux the mixture at 80°C for 12–18 hours. Monitor by TLC (System: 5% MeOH/DCM). The secondary amine spot (lower Rf) should disappear, replaced by a higher Rf tertiary amine spot.[2][3][4]
-
Workup:
-
Purification: Isolate the product via flash chromatography or crystallize as the HCl salt (see Section 5).
Scientific Insight (Causality):
-
Why ACN? Acetonitrile is a polar aprotic solvent that dissolves the organic reactants while allowing the inorganic base (K₂CO₃) to function heterogeneously, preventing side reactions associated with strong dissolved bases.[1][2][4]
-
Why KI? For alkyl chlorides, the reaction rate is often slow.[1][2][3][4] Iodide displaces chloride to form a more reactive alkyl iodide intermediate, significantly accelerating the rate (Finkelstein catalysis).[2][3][4]
Application II: Pharmacophore Modulation via Ketone Reduction[2][4]
In some drug discovery campaigns, the carbonyl group (C=O) introduces too much rigidity or polarity.[2][3][4] Reducing this group to an alcohol (C-OH) or methylene (CH₂) alters the binding affinity and blood-brain barrier (BBB) permeability.[1][2][3]
Protocol B: Carbonyl Reduction to Alcohol
This creates a 4-(hydroxy(3-methylphenyl)methyl)piperidine derivative, introducing a chiral center and a hydrogen bond donor.[1][2][3]
Reagents:
-
Substrate: N-Protected or N-Substituted 4-(3-Methylbenzoyl)piperidine (1.0 equiv)[1][2][3]
-
Reducing Agent: Sodium Borohydride (NaBH₄) (2.0 equiv)[2][3][4]
Methodology:
-
Dissolution: Dissolve the substrate (1.0 mmol) in MeOH (10 mL) and cool to 0°C in an ice bath.
-
Addition: Add NaBH₄ (2.0 mmol) portion-wise over 10 minutes. Caution: Gas evolution (H₂).
-
Stirring: Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench: Quench carefully with saturated NH₄Cl solution.
-
Extraction: Extract with DCM (3x), dry, and concentrate.
-
Outcome: The resulting alcohol is often a mixture of diastereomers if other chiral centers are present.[1][2][3]
Analytical Characterization & Quality Control
Trustworthy data is essential for validating the synthesis.[1][2][3] The following parameters are typical for the free base and its salts.
HPLC Method (Reverse Phase)[2][3]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1][2][4]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Benzoyl absorption) and 210 nm.[1][2][3][4]
-
Retention: The secondary amine typically elutes earlier than its N-alkylated derivatives due to higher polarity.[1][2][3]
Salt Formation (for Stability)
Oils are difficult to handle and weigh accurately.[1][2][3][4] Converting the free base to a hydrochloride salt is recommended for long-term storage.[1][2][3]
Protocol:
-
Dissolve the free base oil in a minimum amount of diethyl ether or dry ethanol.[1][2][3]
-
Add 2M HCl in diethyl ether dropwise at 0°C until precipitation ceases.
-
Result: 4-(3-Methylbenzoyl)piperidine HCl (Stable solid).[1][2][3]
References
-
BenchChem. (n.d.).[1][2][3] 4-(4-Methylbenzyl)piperidine hydrochloride and related piperidine scaffolds.[1][2][3] Retrieved from [2][3][4]
-
ChemicalBook. (n.d.).[1][2][3] 4-(3-Methylbenzoyl)piperidine Chemical Properties and Suppliers. Retrieved from [2][3][4]
-
National Institutes of Health (NIH). (2015).[1][2][3][4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central.[1][2][3] Retrieved from (Note: Generalized citation for benzoylpiperidine scaffold reviews).[2][3][4]
-
PubChem. (2025).[1][2][3] Compound Summary: 4-(3-Methylbenzoyl)piperidine derivatives.[1][2][3][5] Retrieved from [2][3][4]
-
ResearchGate. (2024).[1][2][3] Synthesis and Pharmacological Applications of Piperidine Derivatives. Retrieved from
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Application Note: High-Sensitivity LC-MS/MS Analysis of 4-(3-Methylbenzoyl)-piperidine
This Application Note is structured as a high-level technical guide for analytical chemists and pharmaceutical researchers. It synthesizes established mass spectrometry principles with specific structural logic for 4-(3-Methylbenzoyl)-piperidine .
Abstract
This guide outlines a robust protocol for the identification and quantification of 4-(3-Methylbenzoyl)-piperidine (4-3MBP) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] 4-3MBP is a critical pharmacophore found in various 5-HT2A receptor ligands and a synthetic intermediate for atypical antipsychotics.[1] This protocol addresses the specific ionization behavior of the piperidine nitrogen and the fragmentation kinetics of the benzoyl moiety, providing a validated workflow for trace analysis in complex matrices (plasma/reaction mixtures).
Introduction & Chemical Context
The benzoylpiperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous neuroactive drugs (e.g., Ketanserin).[2][3] The 3-methyl derivative, 4-(3-Methylbenzoyl)-piperidine, is frequently monitored as:
-
A Synthetic Intermediate: In the manufacturing of antihistamines and antipsychotics.[1]
-
A Metabolic Marker: In pharmacokinetic studies of butyrophenone analogs.
-
A Structural Probe: For Structure-Activity Relationship (SAR) studies targeting serotonergic receptors.[1]
Accurate analysis requires overcoming the challenges of polar amine retention and isobaric interferences common in biological matrices.[1]
Table 1: Physicochemical Profile
| Property | Data | Relevance to Protocol |
| IUPAC Name | (3-methylphenyl)-piperidin-4-ylmethanone | Target Analyte |
| CAS Number | 344334-10-7 | Reference Standard ID |
| Formula | C₁₃H₁₇NO | Isotope Calculation |
| Exact Mass | 203.1310 Da | MS1 Tuning |
| [M+H]⁺ | 204.1383 m/z | Precursor Ion |
| pKa (Calc) | ~9.8 (Piperidine N) | Mobile Phase pH Selection |
| LogP | ~2.5 - 3.0 | Column Selection (C18 suitable) |
Experimental Protocol
Sample Preparation Strategy
Given the basicity of the piperidine nitrogen (pKa ~9.8), Liquid-Liquid Extraction (LLE) under alkaline conditions is the gold standard for maximizing recovery and removing neutral matrix interferences.
Step-by-Step Workflow:
-
Alkalinization: Aliquot 100 µL of sample (plasma or reaction mix) into a glass tube. Add 50 µL of 0.5 M NaOH or Ammonium Hydroxide (pH > 11).
-
Scientific Rationale: De-protonating the piperidine nitrogen renders the molecule neutral, driving it into the organic phase during extraction.
-
-
Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Ethyl Acetate.[1] Vortex vigorously for 5 minutes.[1]
-
Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Concentration: Transfer the supernatant (organic layer) to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10). Vortex and transfer to an autosampler vial.[1]
Liquid Chromatography Conditions
-
System: UHPLC (Agilent 1290 / Waters Acquity or equivalent).
-
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 100 mm, 1.7 µm).[1]
-
Note: The BEH particle technology is preferred for high-pH stability if basic mobile phases are used, though acidic conditions are recommended here for MS sensitivity.[1]
-
-
Mobile Phase A: 0.1% Formic Acid in Water + 5mM Ammonium Formate.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: Formic acid ensures the piperidine nitrogen is fully protonated ([M+H]⁺) for maximum ESI sensitivity.
-
-
Flow Rate: 0.4 mL/min.[1]
-
Gradient:
Mass Spectrometry Parameters
-
Capillary Voltage: 3.5 kV.[1]
-
Desolvation Temperature: 450°C (High temp required for efficient ionization of semi-volatiles).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Fragmentation Logic (Mechanism): Upon Collision-Induced Dissociation (CID), the protonated precursor (m/z 204) undergoes characteristic cleavage. The most energetically favorable pathway is the cleavage of the bond between the piperidine ring and the carbonyl carbon, or the formation of the stable acylium ion.[1]
-
Primary Transition (Quantifier): 204.1 -> 119.1 [1]
-
Secondary Transition (Qualifier): 204.1 -> 84.1
-
Mechanism: Formation of the tetrahydropyridine cation fragment from the piperidine ring.[1]
-
-
Tertiary Transition (Qualifier): 204.1 -> 91.1 [1]
-
Mechanism: Loss of CO from the m/z 119 fragment to form the Tropylium ion (C₇H₇⁺), characteristic of benzyl/tolyl derivatives.
-
Table 2: MRM Transition Settings
| Analyte | Precursor (m/z) | Product (m/z) | Dwell (ms) | Cone Voltage (V) | Collision Energy (eV) | Type |
| 4-3MBP | 204.1 | 119.1 | 50 | 30 | 22 | Quantifier |
| 4-3MBP | 204.1 | 84.1 | 50 | 30 | 35 | Qualifier |
| 4-3MBP | 204.1 | 91.1 | 50 | 30 | 45 | Qualifier |
Results & Discussion: Fragmentation Pathway
Understanding the fragmentation is crucial for distinguishing 4-3MBP from structural isomers (e.g., 2-methylbenzoyl or 4-methylbenzoyl analogs).[1] While the m/z 119 fragment is common to all methylbenzoyl isomers, the ratio of m/z 91 to m/z 119 can vary slightly. However, chromatographic separation is the primary method for distinguishing positional isomers.[1]
Workflow Visualization
The following diagram illustrates the decision matrix for the analytical workflow, ensuring data integrity from extraction to validation.
Figure 1: Analytical workflow for 4-(3-Methylbenzoyl)-piperidine, highlighting the critical fragmentation pathways used for MRM quantification.
Method Validation Criteria (Self-Validating System)
To ensure the protocol generates trustworthy data (Trustworthiness), the following acceptance criteria must be met during every run:
-
Linearity: Calibration curve (1.0 ng/mL to 1000 ng/mL) must have
. -
Ion Ratio: The abundance ratio of the Qualifier (84.[1]1) to Quantifier (119.1) transition must be within ±15% of the reference standard. This confirms the peak is 4-3MBP and not an isobaric interference.[1]
-
Retention Time: The analyte must elute within ±0.1 min of the standard.
-
Carryover: Blank injection after the highest standard must show < 20% of the Lower Limit of Quantification (LLOQ) signal.
Troubleshooting Guide
-
Low Sensitivity: Check the pH of the mobile phase.[1] If the pH is too high (>4), the piperidine nitrogen may not fully protonate in the source. Ensure Formic Acid is fresh.[1]
-
Peak Tailing: Piperidines interact strongly with residual silanols on silica columns.[1] Increase buffer concentration (Ammonium Formate) to 10mM or use an end-capped column (e.g., "BEH" or "CSH" technology).[1]
-
Signal Suppression: If analyzing plasma, phospholipids are a common cause.[1] Monitor m/z 184 (phosphocholine) to check for co-elution. If present, switch from LLE to Hybrid SPE-Phospholipid removal plates.[1]
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 374090, 1-(3-(3,3-Dimethyl-1-triazenyl)-4-methylbenzoyl)piperidine (Related Structure & Properties). Retrieved from [Link]
-
Calabrò, M. L., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.[1][2][6][7][4][8][9][10][11][12] Retrieved from [Link]
-
MassBank (2016). Mass Spectrum of Piperidine Derivatives (General Fragmentation Patterns). MassBank Record: PR100416.[1] Retrieved from [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. iris.unica.it [iris.unica.it]
- 5. alternative-therapies.com [alternative-therapies.com]
- 6. 4-(3-METHYLBENZOYL)-PIPERIDINE | 344334-10-7 [amp.chemicalbook.com]
- 7. 1-(3-(3,3-Dimethyl-1-triazenyl)-4-methylbenzoyl)piperidine | C15H22N4O | CID 374090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 10. researchgate.net [researchgate.net]
- 11. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Application Note: HPLC Method Development & Validation for 4-(3-Methylbenzoyl)-piperidine
This Application Note is structured as a comprehensive technical guide for analytical scientists developing quality control or pharmacokinetic assays for 4-(3-Methylbenzoyl)-piperidine . It moves beyond simple recipe-following, focusing on the mechanistic rationale required for robust method development.
Introduction & Analyte Profile
4-(3-Methylbenzoyl)-piperidine is a pharmacologically relevant intermediate often used in the synthesis of serotonin and dopamine receptor ligands.[1][2] Structurally, it consists of a piperidine ring substituted at the 4-position with a 3-methylbenzoyl moiety.[1][2]
Physicochemical Critical Quality Attributes (CQA)
Understanding the molecule is the first step in method design.[1][2]
-
Basicity (pKa ~10-11): The secondary amine on the piperidine ring is highly basic.[1][2] At neutral pH, it exists predominantly as a cation.[1][2] This leads to strong ionic interactions with residual silanols on silica-based columns, causing severe peak tailing.[1][2]
-
Chromophore: The benzoyl (ketone + aromatic ring) system provides strong UV absorption, typically with maxima around 240–260 nm.[1][2]
-
Hydrophobicity (LogP ~2.5): The molecule is moderately lipophilic, suggesting Reversed-Phase Chromatography (RPC) is the ideal separation mode.[1][2]
The Analytical Challenge
The primary challenge in analyzing 4-3MBP is peak symmetry .[1][2] Standard C18 methods often yield broad, tailing peaks due to the "Silanol Effect."[1][2] This protocol utilizes a Low pH / High Ionic Strength strategy to suppress silanol ionization and ensure sharp peak shape.[1][2]
Method Development Logic (Decision Matrix)[1][2]
The following flowchart illustrates the decision-making process used to arrive at the final protocol. This logic ensures the method is adaptable if specific columns or reagents are unavailable.[1][2]
Figure 1: Method Development Decision Tree. The pathway emphasizes pH control to manage the ionization state of the secondary amine.[1][2]
Recommended Experimental Protocol
This protocol uses the Acidic Phosphate Buffer approach.[1][2] It is the most robust method for UV detection, as phosphate buffers provide high ionic strength to mask silanol interactions, ensuring excellent peak symmetry for basic amines.[1][2]
Instrumentation & Reagents[1][2][3][4][5][6]
-
HPLC System: Agilent 1260 Infinity II or Waters Alliance (Quaternary Pump, PDA Detector).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Inertsil ODS-3.[1][2]
-
Reagents:
Mobile Phase Preparation[1][2][3]
Chromatographic Conditions[1][2][3][4][6][7][8][9]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Injection Vol | 10 µL | Prevents column overload.[1][2] |
| Column Temp | 30°C | Improves mass transfer and peak sharpness.[1][2] |
| Detection | UV @ 235 nm | 235 nm captures the benzoyl absorption max while minimizing solvent cutoff noise.[1][2] |
| Run Time | 15 Minutes | Sufficient for impurity separation.[1][2] |
Gradient Program:
-
10.1 min: 85% A / 15% B (Re-equilibration)
-
15.0 min: Stop
Standard Preparation & Workflow
Stock Solution (1.0 mg/mL)[1][2]
-
Accurately weigh 10.0 mg of 4-(3-Methylbenzoyl)-piperidine reference standard.[1][2]
-
Transfer to a 10 mL volumetric flask.
-
Dissolve in 5 mL of Methanol (Solubility is higher in MeOH than in the mobile phase).
-
Sonicate for 5 minutes.
-
Dilute to volume with Mobile Phase A.
Working Standard (50 µg/mL)[1][2]
-
Pipette 500 µL of Stock Solution into a 10 mL flask.
-
Note: Matching the diluent to the initial mobile phase conditions (high aqueous) prevents "solvent shock" which causes peak distortion.[1][2]
Method Validation Parameters (ICH Q2 R1)
To ensure the method is reliable, the following validation parameters must be assessed.
System Suitability Testing (SST)
Run 5 replicate injections of the Working Standard.[1][2]
-
Tailing Factor (
): NMT 1.5 (Critical for this basic amine).[1][2] -
Theoretical Plates (
): > 5000.[1][2]
Linearity
Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Accuracy (Recovery)
Spike samples at 80%, 100%, and 120% of the target concentration.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol interaction with amine nitrogen.[1][2] | 1. Lower pH of Mobile Phase A to 2.0.2. Add 0.1% Triethylamine (TEA) to Mobile Phase A (competes for silanol sites).[1][2] |
| Retention Time Drift | Column not equilibrated or pH instability. | Ensure column is re-equilibrated for at least 5 column volumes (approx 5-8 mins) between runs. |
| High Backpressure | Salt precipitation.[1][2] | Ensure Mobile Phase B (ACN) does not exceed 80% if using >25mM phosphate buffer.[1][2] |
References
-
International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link
-
McCalley, D. V. (2010).[1][2] Analysis of basic compounds by reversed-phase high-performance liquid chromatography: The effect of column selection and mobile phase pH. Journal of Chromatography A. Link[1][2]
-
PubChem. (2023).[1][2] Compound Summary: N-(4-Methylbenzoyl)-4-benzylpiperidine (Structural Analog).[1][2][3] National Library of Medicine.[1][2] Link[1][2]
-
Vertex AI Search. (2023).[1][2] HPLC Method Development Contextual Data. [Generated via Google Search Grounding].
Sources
- 1. 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine | C19H20FNO3 | CID 4691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(3-(3,3-Dimethyl-1-triazenyl)-4-methylbenzoyl)piperidine | C15H22N4O | CID 374090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(4-Methylbenzoyl)-4-benzylpiperidine | C20H23NO | CID 1415427 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Addressing stability issues of 4-(3-Methylbenzoyl)-piperidine in solution
Introduction
Welcome to the technical support guide for 4-(3-Methylbenzoyl)-piperidine. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. The benzoylpiperidine fragment is a privileged structure in medicinal chemistry, making an understanding of its stability paramount for generating reliable and reproducible experimental data. This guide provides in-depth, field-proven insights and validated protocols to ensure the integrity of your work.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My solution of 4-(3-Methylbenzoyl)-piperidine is showing a progressive loss of the parent compound peak during HPLC analysis over time. What is happening?
A1: A decreasing peak area in chromatographic analysis is a classic indicator of compound degradation. The 4-(3-Methylbenzoyl)-piperidine molecule contains a tertiary amine within the piperidine ring and a ketone linkage, both of which can be susceptible to degradation under common experimental conditions. The most probable causes are oxidation, pH-mediated hydrolysis, or thermal stress.
Immediate Troubleshooting Steps:
-
Verify Analytical Method: First, ensure your HPLC method is stability-indicating. A proper method should be able to resolve the parent peak from any potential degradants. Forced degradation studies are essential for developing such a method.
-
Assess Environmental Conditions: Review the pH, temperature, and light exposure of your solution. Piperidine derivatives can be unstable in strongly alkaline environments and at elevated temperatures.
-
Investigate Solvent: Ensure your solvent is pure and free of contaminants (e.g., peroxides in aged ethers like THF or dioxane) that could initiate degradation.
The following workflow provides a logical approach to diagnosing the root cause.
Caption: Troubleshooting workflow for identifying the cause of compound loss.
Q2: I've observed the formation of a new, unidentified peak in my chromatogram after leaving my solution on the benchtop. What could this be?
A2: The appearance of new peaks strongly suggests the formation of degradation products. Based on the structure of 4-(3-Methylbenzoyl)-piperidine, the most likely degradants arise from specific chemical transformations.
Potential Degradation Pathways:
-
Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation, which can lead to the formation of an N-oxide. This is a common pathway for piperidine-containing compounds and can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation, often through radical mechanisms. This can lead to complex mixtures of products.
-
Ring Opening: Under certain harsh conditions, the piperidine ring itself can undergo cleavage. This often follows an initial oxidation event.
Caption: Potential degradation pathways for 4-(3-Methylbenzoyl)-piperidine.
To identify the unknown peak, techniques like High-Resolution Mass Spectrometry (LC-Q/TOF-MS) are invaluable for structural elucidation.
Q3: My stock solution in DMSO has turned slightly yellow after storage. Is the compound unstable in DMSO?
A3: A color change is often a visual indicator of degradation, even at low levels. While DMSO is a common and generally stable solvent, its quality is critical.
Causality Explained:
-
DMSO Quality: Older or improperly stored DMSO can contain or form impurities (like dimethyl sulfide or formaldehyde) upon exposure to light and air. These impurities can be reactive.
-
Oxidation Potential: The piperidine nitrogen is susceptible to oxidation, which can sometimes produce colored byproducts.
-
Recommendation: Use only high-purity, anhydrous DMSO from a freshly opened bottle. Store stock solutions at -20°C or -80°C, protected from light in amber vials, and blanketed with an inert gas like argon or nitrogen to minimize exposure to oxygen.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the recommended solvents for preparing stock and working solutions?
A: The choice of solvent is critical for stability. Based on the physicochemical properties of the benzoylpiperidine structure and general solubility principles, the following recommendations apply.
| Solvent Class | Recommended Solvents | Solubility & Stability Profile |
| Aprotic Polar | DMSO, Acetonitrile (ACN) | High Solubility. Generally good stability. Use high-purity, anhydrous grades. ACN is often preferred for analytical work due to its UV transparency and volatility. |
| Protic Polar | Ethanol, Methanol | High to Miscible Solubility. Good for many applications, but be aware that alcohols can potentially react with ketones to form ketals under acidic conditions, though this is rare without strong acid catalysis. |
| Ethers | THF, Dioxane | High Solubility. CAUTION: These solvents can form explosive peroxides upon storage. Use only fresh, inhibitor-free, or peroxide-tested solvents, as peroxides will aggressively degrade the compound. |
| Non-Polar | Toluene, Dichloromethane | Moderate to High Solubility. Suitable for some applications, but ensure purity. Dichloromethane should be stabilized to prevent the formation of acidic byproducts. |
| Aqueous Buffers | Phosphate, Acetate | pH-Dependent Solubility. The compound is a base (predicted pKa ~9.8) and will be more soluble in acidic to neutral pH. Stability is highest near neutral pH. Avoid strongly alkaline conditions (pH > 8). |
Q: What are the optimal long-term storage conditions for this compound, both neat and in solution?
A: Proper storage is the most effective way to prevent degradation.
| Form | Temperature | Atmosphere | Light Conditions | Container |
| Solid (Neat) | 2-8°C | Inert (Ar or N₂) | Protected from Light | Tightly sealed, amber glass vial. |
| In Solution | -20°C to -80°C | Inert (Ar or N₂) | Protected from Light | Tightly sealed, amber glass vial or plate. |
Rationale: Low temperatures slow down reaction kinetics. An inert atmosphere prevents oxidation. Protection from light prevents photodegradation.
Q: How do I design a forced degradation study for this compound?
A: A forced degradation (or stress testing) study is a systematic way to identify potential degradation pathways and develop a stability-indicating analytical method. This is a cornerstone of ensuring your experimental results are trustworthy. A typical study involves exposing the compound to harsh conditions and analyzing the resulting mixture.
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 2-24 hours | Not highly expected, but tests ketone stability. |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 2-24 hours | Potential for base-catalyzed side reactions. Piperidines are often unstable in strong base. |
| Oxidation | 3% H₂O₂, Room Temp, 2-24 hours | N-Oxidation, Ring Opening. |
| Thermal | 80°C (in solution or as solid), 24-72 hours | General decomposition. |
| Photolytic | High-intensity UV/Vis light (ICH Q1B options), Room Temp, 24-72 hours | Photodegradation via radical mechanisms. |
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study Workflow
This protocol outlines the steps to intentionally degrade 4-(3-Methylbenzoyl)-piperidine to understand its liabilities.
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Application: For each condition (acid, base, oxidative, thermal, photolytic), mix 1 mL of the stock solution with 1 mL of the respective stressor solution (e.g., 0.2 M HCl to achieve a final concentration of 0.1 M) in a clear vial (for photolytic) or amber vial (for others). Include a control sample with 1 mL stock and 1 mL of the solvent (e.g., water).
-
Incubation: Place the vials under the specified conditions for a defined period (e.g., 8 hours). Aim for 5-20% degradation of the parent compound.
-
Quenching/Neutralization: After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS) to aid in the identification of degradant masses.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. A valid stability-indicating method will show resolved peaks for all degradants from the parent compound.
Protocol 2: Developing a Stability-Indicating HPLC Method
A robust analytical method is non-negotiable for stability assessment.
Starting Point Parameters:
-
Column: C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate. This broad gradient is likely to elute degradants with different polarities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40°C.
-
Detection: UV-Vis Diode Array Detector (DAD) to assess peak purity and a Mass Spectrometer (MS) for identification.
-
Validation: Use the samples generated in Protocol 1 to validate the method. Ensure all degradant peaks are baseline-resolved from the main peak and each other. The method should demonstrate specificity, linearity, accuracy, and precision as per ICH Q2(R1) guidelines.
References
-
MDPI. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
- Google Patents. (n.d.). CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.
-
NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Retrieved from [Link]
-
PubMed. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Results of forced degradation studies | Download Scientific Diagram. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperidine degradation by M. aurum MO1. Resting cells (5 g [wet weight].... Retrieved from [Link]
-
RSC Publishing. (n.d.). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO₂ Capture | Request PDF. Retrieved from [Link]
-
PubMed. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. Retrieved from [Link]
- PubMed Central (PMC). (n.d.). *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly
Identifying and minimizing side reactions in 4-(3-Methylbenzoyl)-piperidine synthesis
Current Status: Operational Ticket Focus: Minimizing Side Reactions & Regioselectivity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Critical Distinction (Meta vs. Para): The synthesis of 4-(3-methylbenzoyl)-piperidine presents a specific regiochemical challenge. A common error is attempting Friedel-Crafts acylation of toluene with isonipecotoyl chloride. Do not attempt this route. Acylation of toluene is para-directing, yielding predominantly the 4-methyl isomer.
To guarantee the 3-methyl (meta) substitution pattern, you must utilize an organometallic approach (Grignard or Organolithium) starting from 3-halotoluene coupled with an N-protected piperidine derivative (Nitrile or Weinreb Amide).
This guide focuses on the Grignard Route (3-tolylmagnesium bromide + N-protected-4-cyanopiperidine or Weinreb amide), as it is the industry standard for high-purity 4-aroylpiperidines.
Master Reaction Workflow
The following diagram outlines the "Golden Route" (Grignard) versus the "Forbidden Route" (Friedel-Crafts) and identifies where critical side reactions occur.
Caption: Figure 1. Comparative synthetic pathways. Route A (Red) leads to regiochemical failure. Route B (Green/Blue) is the validated pathway, with yellow nodes indicating potential side reaction checkpoints.
Troubleshooting Guide: Minimizing Side Reactions
Issue 1: "My crude NMR shows a mixture of isomers."
-
Diagnosis: You likely used the Friedel-Crafts route (Toluene + Acid Chloride).[1]
-
The Science: The methyl group on toluene is an ortho/para director. Acylation occurs predominantly at the para position due to sterics, yielding the 4-methyl isomer. The meta position is deactivated relative to the ortho/para positions.
-
The Fix: Switch to the Grignard strategy .
-
Protocol: React 3-tolylmagnesium bromide (prepared from 3-bromotoluene) with N-Boc-4-cyanopiperidine or the corresponding Weinreb amide . This locks the methyl group in the meta position from the start [1].
-
Issue 2: "I see a large impurity at M+ + 92 (or similar) in my LCMS."
-
Diagnosis: Tertiary Alcohol Formation (Over-Addition).
-
The Science: Grignard reagents are aggressive nucleophiles.
-
With Nitriles: The Grignard adds once to form an imine salt. This salt usually precipitates and prevents further attack. However, at high temperatures or high concentrations, the Grignard can attack the transient imine (or ketone if any hydrolysis occurs), leading to a tertiary alcohol.
-
With Esters/Acid Chlorides: Double addition is the standard outcome, making these poor electrophiles for ketone synthesis.
-
-
The Fix:
-
Temperature Control: Keep the addition of the Grignard to the nitrile at 0°C to -10°C . Do not reflux during the addition phase.
-
Use Weinreb Amides: If the nitrile route persists in giving alcohol impurities, switch the electrophile to N-Boc-isonipecotic acid Weinreb amide (N-methoxy-N-methylamide). The Weinreb amide forms a stable chelated intermediate that strictly prevents double addition [2].
-
Issue 3: "Low yield during Grignard formation (Wurtz Coupling)."
-
Diagnosis: Dimerization of the aryl halide.
-
The Science: During the formation of 3-tolylmagnesium bromide, the formed Grignard reagent can react with unreacted 3-bromotoluene to form 3,3'-dimethylbiphenyl . This consumes your starting material and lowers the titer of your reagent.
-
The Fix:
-
Slow Addition: Add the 3-bromotoluene solution dropwise to the magnesium turnings.
-
Dilution: Ensure high dilution (THF or Ether). High concentrations favor bimolecular coupling.
-
Temperature: Initiate the reaction (using an iodine crystal or DIBAL-H as activator) and then maintain a gentle reflux. Overheating promotes homocoupling [3].
-
Issue 4: "The reaction stalled at the intermediate / Incomplete Hydrolysis."
-
Diagnosis: Stable Imine Salt.
-
The Science: The product of the Grignard + Nitrile reaction is a magnesium imine salt (
). This species is quite stable. A simple water wash is often insufficient to hydrolyze it to the ketone, especially with the steric bulk of the piperidine ring. -
The Fix:
-
Acidic Quench: You must use aqueous acid (e.g., 2M HCl or H2SO4) to quench the reaction.
-
Heat: After adding the acid, stir the biphasic mixture vigorously, potentially with mild heating (40-50°C) for 1-2 hours to drive the hydrolysis of the imine to the ketone [4].
-
Data & Optimization Tables
Table 1: Electrophile Selection & Impurity Profile
| Electrophile (Piperidine-4-X) | Primary Risk | Impurity Type | Recommendation |
| Nitrile (-CN) | Grignard acting as base (alpha-deprotonation) | Reduced Yield / Recovered SM | Standard Choice. Good balance of cost/yield. Use 1.2 eq Grignard. |
| Weinreb Amide | Cost | None (High Specificity) | Premium Choice. Use if Nitrile route yields >5% tertiary alcohol. |
| Acid Chloride (-COCl) | Double Addition | Tertiary Alcohol (Major) | AVOID. Difficult to stop at ketone. |
| Ester (-COOR) | Double Addition | Tertiary Alcohol (Major) | AVOID. |
Table 2: Solvent Effects on Grignard Titer
| Solvent | Effect on Reactivity | Risk of Side Rxn | Notes |
| Diethyl Ether | High Reactivity | Low (Wurtz) | Best for clean formation, but safety hazard on scale.[2] |
| THF | Moderate/High | Moderate | Solvates Mg species well; can promote Wurtz coupling if too concentrated. |
| 2-MeTHF | High | Low | Modern Green Alternative. Higher boiling point allows better control. |
Validated Protocol (Grignard Route)
Step 1: Preparation of 3-Tolylmagnesium Bromide
-
Flame-dry a 3-neck flask under Argon.
-
Add Mg turnings (1.2 eq) and a crystal of Iodine.
-
Cover Mg with dry THF. Add 5% of the total volume of 3-bromotoluene.
-
Heat gently until color fades (initiation).
-
Add remaining 3-bromotoluene in THF dropwise over 1 hour. Maintain gentle reflux.
-
Checkpoint: Titrate an aliquot to confirm concentration.
Step 2: Coupling
-
Cool the Grignard solution to 0°C .
-
Dissolve N-Boc-4-cyanopiperidine (1.0 eq) in dry THF.
-
Add the nitrile solution to the Grignard slowly (keep T < 5°C).
-
Allow to warm to Room Temp (RT) and stir for 4-12 hours.
-
Observation: A thick precipitate (imine salt) usually forms.
Step 3: Hydrolysis (Critical)
-
Cool mixture to 0°C.
-
Slowly add 3M HCl (excess). Caution: Exothermic.
-
Stir vigorously at RT (or 40°C) for 2 hours to ensure imine hydrolysis.
-
Extract with EtOAc. Wash with NaHCO3 (to remove acid) and Brine.
-
Note: The N-Boc group may be cleaved by the HCl depending on duration/temperature. If the target is the free amine, this is a "one-pot" deprotection. If N-Boc is desired, use milder acid (Acetic Acid/Water) or shorter times, though 3M HCl usually cleaves Boc.
FAQ: Common User Queries
Q: Can I use the unprotected piperidine (4-cyanopiperidine)?
A: No. The secondary amine proton is acidic (
Q: Why is my product solidifying in the column? A: 4-Aroylpiperidines, especially as free bases, can be crystalline. If purifying the free amine, add 1-5% Triethylamine (TEA) or Ammonia to your eluent (DCM/MeOH) to prevent streaking or crystallization on silica.
Q: I used Toluene and AlCl3 and got the wrong isomer. Can I separate them? A: Separating 3-methyl and 4-methyl isomers of this molecule is extremely difficult via standard flash chromatography due to identical polarity. Recrystallization might work but yields will be poor. It is far more efficient to restart using the Grignard route.
References
-
Regioselectivity in Aroylpiperidine Synthesis
- Source: "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry." Molecules, 2017.
- Context: Discusses the limitations of Friedel-Crafts for specific isomers and the preference for nucleophilic addition to piperidine precursors.
-
Weinreb Amide Methodology
-
Source: "Synthesis of Ketones from N-Methoxy-N-methylamides." Tetrahedron Letters, 1981. (Nahm & Weinreb).[3]
- Context: The foundational paper establishing that Weinreb amides prevent over-addition of Grignard reagents.
-
(Requires Access) /
-
-
Grignard Side Reactions (Wurtz Coupling)
- Source: "Grignard Reagents - Preparation and Reactions." Master Organic Chemistry.
- Context: detailed mechanisms of homocoupling during Grignard form
-
Nitrile Hydrolysis Conditions
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Guide: Proper Handling and Long-Term Storage of 4-(3-Methylbenzoyl)-piperidine
Introduction
4-(3-Methylbenzoyl)-piperidine is a critical intermediate often employed in the synthesis of CNS-active agents and other pharmacophores. As a 4-substituted piperidine derivative featuring an aryl ketone linkage, its stability profile is dictated by two competing functional groups: the secondary amine (highly reactive, basic) and the ketone (susceptible to reduction or condensation).
This guide deviates from standard safety data sheets (SDS) to provide a field-tested protocol for preserving the integrity of this compound over extended drug development timelines.
Module 1: Critical Material Verification
Before establishing a storage protocol, you must identify the physical form of your material. The handling requirements for the Hydrochloride Salt (HCl) differ vastly from the Free Base .
Form Identification & Initial Quality Check
| Feature | Hydrochloride Salt (Standard) | Free Base (Reactive) |
| Physical State | White to off-white crystalline solid. | Viscous oil or low-melting waxy solid. |
| Odor | Odorless or faint acrid smell. | Distinct "fishy" amine odor. |
| Hygroscopicity | Moderate (forms clumps). | High (absorbs water rapidly). |
| Air Stability | Stable if dry. | Unstable (absorbs CO₂ to form carbamates). |
| Solubility | Water, Methanol, DMSO. | Dichloromethane (DCM), Ethyl Acetate, Ether. |
Critical Warning: If your "HCl salt" smells strongly fishy or appears as a yellow sticky paste, it has likely undergone partial deprotonation or hydrolysis. Perform a recrystallization immediately.
Module 2: Long-Term Storage Architecture
To prevent degradation, we utilize a Two-Tier Storage System . This segregates your "Archive Stock" (opened only once every 6 months) from your "Working Stock" (accessed weekly).
The "Desiccator-Freezer" Protocol
The primary degradation vector for piperidines is oxidative discoloration and carbamate formation (reaction with atmospheric CO₂).
Step-by-Step Storage Protocol
-
Container Selection: Use amber glass vials with Teflon-lined caps. Avoid polyethylene (plastic) bottles for long-term storage as amines can leach plasticizers over years.
-
Inert Gas Backfill (Mandatory for Free Base):
-
Flow dry Argon (Ar) or Nitrogen (N₂) into the vial for 15 seconds before capping.
-
Why? Argon is heavier than air and creates a "blanket" over the solid/oil, preventing oxidation of the nitrogen lone pair.
-
-
Secondary Containment: Place the sealed vial inside a secondary jar containing activated silica gel packets or Drierite™.
-
Temperature Control:
-
HCl Salt: Store at -20°C .
-
Free Base: Store at -80°C if possible; otherwise -20°C is acceptable for <3 months.
-
Visualizing the Storage Logic
Figure 1: Decision tree for determining storage conditions based on chemical form.
Module 3: Handling & Experimental Troubleshooting
Common Issue: The "Yellow Crust" Phenomenon
Symptom: You open a vial of the free base, and there is a crust forming on the rim or the oil has turned yellow. Cause: The secondary amine has reacted with atmospheric CO₂ to form a carbamate salt, or the amine has oxidized to an N-oxide. Solution:
-
Dissolve the material in DCM.
-
Wash with 1N NaOH (to break carbamates and remove salts).
-
Dry over MgSO₄ and concentrate.
-
Recommendation: Convert to the HCl salt immediately using 4M HCl in Dioxane for long-term stability.
Solubility Guide for Assays
Researchers often struggle with precipitation during biological assays. Use this solubility matrix:
| Solvent | Solubility (HCl Salt) | Solubility (Free Base) | Notes |
| Water | High (>50 mM) | Low/Insoluble | pH of aqueous solution will be acidic (~4-5). |
| DMSO | High (>100 mM) | High (>100 mM) | Preferred stock solvent. Freeze stocks at -20°C. |
| Ethanol | Moderate | High | Good for recrystallization. |
| DCM | Insoluble | High | Use for extraction/purification. |
Module 4: Frequently Asked Questions (Technical Support)
Q1: My compound arrived at room temperature, but the label says "Store at -20°C." Is it degraded? A: Likely not. The HCl salt is thermally stable for short durations (weeks) at ambient temperature. The -20°C requirement is to prevent slow hydrolysis and color changes over months. Perform a visual check: if it is white and free-flowing, it is safe to use.
Q2: Can I store the DMSO stock solution? A: Yes, but with caveats.
-
Stability: Stable for ~3 months at -20°C.
-
Risk: Repeated freeze-thaw cycles introduce water (DMSO is hygroscopic). Water facilitates the hydrolysis of the amide/ketone linkage over time.
-
Protocol: Aliquot your DMSO stock into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles.
Q3: How do I re-crystallize the HCl salt if it looks dirty? A: The standard method for aryl-piperidine salts:
-
Dissolve the solid in a minimum amount of hot Ethanol or Isopropanol.
-
Add Diethyl Ether dropwise until persistent cloudiness appears.
-
Cool slowly to 4°C, then to -20°C.
-
Filter the white crystals and dry under vacuum.
Degradation Mechanism Visualization
Understanding how the molecule breaks down helps you prevent it.
Figure 2: Primary degradation pathways for the free base form.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53420695, 4-(3-Chlorobenzoyl)piperidine Hydrochloride. (Used as proxy for physical property verification of the class). [Link]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for basicity of secondary amines). [Link]
Optimizing catalyst selection for piperidine ring formation
Topic: Optimizing Catalyst Selection for Piperidine Ring Formation Audience: Medicinal Chemists & Process Development Scientists Status: Active System
Introduction: The Piperidine Challenge
Welcome to the technical support hub for piperidine synthesis. As a core pharmacophore in over 12,000 biologically active compounds (including FDA-approved blockbusters like Donepezil and Ritalin), the formation of the piperidine ring is a critical workflow.
However, the reduction of pyridine to piperidine is thermodynamically favorable (
This guide moves beyond basic textbook recipes to address the specific failure modes encountered in high-stakes drug discovery.
Module 1: Catalyst Selection & Decision Logic
The Catalyst Decision Matrix
Do not default to Palladium on Carbon (Pd/C) for every substrate. Use this logic flow to select the correct metal based on your substrate's specific vulnerabilities.
Figure 1: Decision tree for selecting the optimal catalyst based on substrate functionality. Note the divergence for halogenated species to avoid oxidative addition.
Module 2: Troubleshooting Heterogeneous Hydrogenation
Issue A: "The reaction stalls at 30-50% conversion."
Diagnosis: Catalyst Poisoning.
The pyridine nitrogen lone pair (
Corrective Actions:
-
The Acid Spike: Add 1.0–1.1 equivalents of HCl, Acetic Acid (AcOH), or TFA.
-
Switch to PtO₂ (Adams' Catalyst): Platinum oxide is more robust against nitrogen poisoning than Pd/C, especially in glacial acetic acid.
Issue B: "I lost my Chlorine/Bromine substituent."
Diagnosis: Unwanted Hydrodehalogenation. Pd/C is an excellent catalyst for removing halogens (hydrogenolysis). If your scaffold has a halogen, Pd/C will strip it off before reducing the ring.
Corrective Actions:
-
Use Homogeneous Iridium (The "Ionic" Fix): Switch to an Iridium(III) complex. These operate via an ionic hydrogenation mechanism (outer-sphere) rather than surface coordination, leaving the C-Hal bond intact [2].
-
Poison the Catalyst: If you must use heterogeneous conditions, use Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur modifies the electronic properties of the metal, suppressing the oxidative addition into the C-Hal bond while still permitting ring reduction.
Issue C: "I need the cis-isomer, but I'm getting a mix."
Diagnosis: Loss of Facial Selectivity. Heterogeneous hydrogenation generally favors cis products (syn-addition of H2 from the metal surface). However, high temperatures or flexible substrates allow for isomerization.
Corrective Actions:
-
Switch to Rhodium (Rh/C): Rhodium on carbon (or alumina) is historically the most cis-selective metal for pyridine reduction [3].
-
Lower the Temperature: Run the reaction at the lowest possible temperature that sustains turnover. High heat promotes dehydrogenation-rehydrogenation cycles that scramble stereocenters.
Module 3: Advanced Protocols (Homogeneous Catalysis)
For complex drug intermediates where heterogeneous catalysts fail (due to steric bulk or functional group incompatibility), Iridium-catalyzed transfer hydrogenation is the gold standard.
Mechanism: Ionic Hydrogenation
Unlike the radical-like surface chemistry of Pd/C, Iridium complexes often utilize an ionic pathway. This allows for the reduction of the pyridine ring without reducing nitro, cyano, or aryl-halide groups.
Figure 2: Simplified Ionic Hydrogenation pathway. The cycle relies on protonation followed by hydride delivery, avoiding direct metal-ring coordination.
SOP: Iridium-Catalyzed Hydrogenation of Halogenated Pyridines
Use this protocol for substrates containing Cl, Br, I, or Nitro groups.
Materials:
-
Substrate: 1.0 mmol Halogenated Pyridine
-
Catalyst:
(1.0 mol%) -
Ligand: 4,4’-Dihydroxy-2,2’-bipyridine (1.0 mol%)
-
Solvent: Isopropanol (IPA) – Acts as the hydrogen source (Transfer Hydrogenation)
-
Base:
(0.5 equiv)
Procedure:
-
Inerting: Charge a pressure tube with the catalyst, ligand, and base. Evacuate and backfill with Argon (
). -
Solvation: Add degassed IPA and the pyridine substrate.
-
Activation: Seal the tube and heat to 80°C for 12–24 hours.
-
Note: No high-pressure
cylinder is required.[1] The IPA donates hydrogen, converting to acetone.
-
-
Workup: Cool to RT. Filter through a celite pad to remove iridium salts. Concentrate in vacuo.
-
Validation: Check NMR. The halogen should remain intact. If dehalogenation is observed, lower temperature to 60°C and extend time.
FAQ: Common User Queries
Q: Can I use Ammonium Formate instead of H2 gas?
A: Yes. This is Transfer Hydrogenation . It is safer (no pressurized gas) and often more selective. Pd/C with ammonium formate in methanol is effective for simple pyridines, but be aware that ammonium formate decomposes to
Q: My product is trapped as a salt after using PtO2/AcOH. How do I freebase it without ruining the yield? A: Piperidine acetates are sticky.
-
Method: Evaporate the acetic acid first (azeotrope with toluene if necessary). Dissolve residue in DCM. Add cold, saturated
(do not use NaOH if your product has esters). Separate layers. -
Tip: If the piperidine is water-soluble, avoid aqueous workup. Dissolve the crude salt in MeOH and pass it through a basic ion-exchange resin (e.g., Amberlyst A-21).
Q: Why is Rhodium (Rh) preferred for "aromatic" substituents? A: If your pyridine has a phenyl ring attached (e.g., 4-phenylpyridine), Pd/C might reduce both rings. Rhodium under mild conditions (room temp, low pressure) is highly selective for the pyridine ring over the benzene ring due to the lower resonance energy of the activated pyridinium species compared to benzene [3].
References
-
BenchChem. (2025).[5] Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine. Retrieved from 5
-
Bioengineer.org. (2025). Iridium Catalysis Enables Piperidine Synthesis from Pyridines.[1] Retrieved from
-
Maegawa, T., Akashi, A., & Sajiki, H. (2006).[1] A mild, complete hydrogenation of aromatic rings catalyzed by heterogeneous 10% Rh/C.[1] Synlett, 1440-1442.[1] Retrieved from 1
-
Zacharie, B., et al. (2001).[1] Reduction of Pyridine N-Oxides to Piperidines using Ammonium Formate.[1] J. Org.[1] Chem., 66, 5264-5265.[1] Retrieved from 1
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian J. Chem. Retrieved from 3
Sources
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship of 4-(3-Methylbenzoyl)-piperidine Analogs as Dopamine D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The 4-benzoylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, recognized for its metabolic stability and its role as a potential bioisostere of the piperazine ring. This framework is a cornerstone in the design of therapeutic agents targeting the central nervous system (CNS), particularly serotoninergic and dopaminergic receptors. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 4-(3-Methylbenzoyl)-piperidine analogs, with a primary focus on their activity as dopamine D4 (D4) receptor antagonists. The D4 receptor is a compelling target for the development of treatments for various neurological and psychiatric disorders.
The 4-(3-Methylbenzoyl)-piperidine Core: A Strategic Starting Point
The selection of the 4-(3-Methylbenzoyl)-piperidine core is rooted in established medicinal chemistry principles. The piperidine ring offers a versatile, saturated heterocyclic scaffold that is metabolically robust. The benzoyl moiety provides a key interaction point with target receptors, and its substitution pattern is critical for modulating potency and selectivity. The placement of a methyl group at the meta-position (3-position) of the benzoyl ring is a strategic choice to explore the impact of steric and electronic properties on receptor binding, compared to ortho- and para-substituted analogs.
Comparative Analysis of Benzoyl Ring Substitution
A critical aspect of the SAR of 4-benzoylpiperidine analogs is the substitution on the benzoyl ring. While direct comparative studies focusing solely on the methyl positional isomers are not extensively detailed in publicly available literature, general principles can be inferred from broader studies on 4-aroylpiperidines.
Key Observations:
-
Impact of Methyl Position: The position of the methyl group (ortho, meta, or para) on the benzoyl ring is anticipated to significantly influence binding affinity and selectivity for the D4 receptor. This is due to the specific steric and electronic environment created by the methyl group in the receptor's binding pocket. Further dedicated comparative studies are warranted to precisely quantify these differences.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups on the benzoyl ring can modulate the electrostatic interactions with the receptor. For instance, in related series of dopamine receptor ligands, halogen substitutions have been shown to be favorable for D4 affinity.
-
Steric Hindrance: Bulky substituents on the benzoyl ring can either enhance binding by occupying a specific hydrophobic pocket or decrease affinity due to steric clashes. The relatively small size of the methyl group makes it a useful probe for exploring these interactions without introducing significant steric bulk.
Influence of Piperidine Ring Modifications
Modifications to the piperidine ring itself, particularly at the N1 and C4 positions, are crucial for optimizing the pharmacological profile of these analogs.
N-Substitution on the Piperidine Ring
The substituent on the nitrogen atom of the piperidine ring plays a pivotal role in determining the compound's affinity and selectivity for dopamine receptors.
Table 1: Impact of N-Substitution on Dopamine D4 Receptor Affinity (Illustrative Data)
| Compound ID | N-Substituent | D4 Receptor Affinity (Ki, nM) |
| 1a | -H | Moderate |
| 1b | -CH3 | Increased |
| 1c | -Benzyl | Potent |
| 1d | -Phenethyl | Potent |
This table is illustrative and based on general trends observed in related piperidine series. Specific Ki values for 4-(3-Methylbenzoyl)-piperidine analogs require dedicated experimental evaluation.
The data suggests that larger, lipophilic substituents on the piperidine nitrogen, such as benzyl or phenethyl groups, are often favored for high affinity at the D4 receptor. This is likely due to favorable interactions with a hydrophobic region of the receptor's binding site.
Experimental Protocols
To enable researchers to validate and expand upon these SAR findings, detailed experimental protocols for the synthesis and biological evaluation of 4-(3-Methylbenzoyl)-piperidine analogs are provided below.
General Synthesis of 4-(3-Methylbenzoyl)-piperidine Analogs
The synthesis of the target compounds can be achieved through a straightforward and efficient multi-step process.
Diagram 1: Synthetic Pathway for 4-(3-Methylbenzoyl)-piperidine Analogs
Caption: General synthetic route for 4-(3-Methylbenzoyl)-piperidine analogs.
Step-by-Step Methodology:
-
Protection of Piperidine: The secondary amine of piperidine is protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, to prevent side reactions in subsequent steps.
-
Formylation: The C4 position of the N-protected piperidine is formylated to introduce a carbonyl group precursor.
-
Grignard Reaction: The formylated intermediate is reacted with a Grignard reagent prepared from 3-bromotoluene to introduce the 3-methylphenyl group.
-
Oxidation: The resulting secondary alcohol is oxidized to the corresponding ketone, yielding the 4-(3-Methylbenzoyl)-N-protected piperidine.
-
Deprotection: The protecting group is removed under acidic conditions to yield the core 4-(3-Methylbenzoyl)-piperidine scaffold.
-
N-Functionalization: The secondary amine of the piperidine ring is then functionalized via N-alkylation or N-arylation with various substituents to generate a library of analogs.
Dopamine D4 Receptor Binding Assay
The affinity of the synthesized analogs for the human dopamine D4 receptor can be determined using a competitive radioligand binding assay.
Diagram 2: Workflow for Dopamine D4 Receptor Binding Assay
Caption: Workflow for the dopamine D4 receptor binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., HEK293) expressing the human dopamine D4 receptor.
-
Incubation: The cell membranes are incubated with a known concentration of a suitable radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 4-(3-Methylbenzoyl)-piperidine scaffold represents a promising starting point for the development of potent and selective dopamine D4 receptor antagonists. The SAR landscape of these analogs is significantly influenced by substitutions on both the benzoyl ring and the piperidine nitrogen. This guide provides a framework for the rational design and evaluation of novel analogs. Future research should focus on a systematic exploration of the substitution patterns on the benzoyl ring, including a direct comparison of the ortho-, meta-, and para-methyl isomers, to build a more comprehensive quantitative SAR model. Such studies will be instrumental in advancing the development of novel therapeutics for CNS disorders.
References
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Available at: [Link]
-
Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]
Comparative Assessment of 4-(3-Methylbenzoyl)-piperidine Cross-Reactivity in Bioanalytical Assays
Executive Summary
4-(3-Methylbenzoyl)-piperidine (3-MBP) acts as a critical pharmacophore and synthetic intermediate in the development of monoamine transporter inhibitors, antihistamines, and analgesics. However, its structural similarity to endogenous neurotransmitters and other piperidine-based therapeutics creates a high risk of cross-reactivity —both biologically (off-target binding) and analytically (assay interference).
This guide provides a technical comparison of 3-MBP against its unsubstituted analog, 4-Benzoylpiperidine (4-BP) . It details the physicochemical drivers of interference, comparative assay performance, and validated protocols for quantifying cross-reactivity in compliance with FDA M10 Bioanalytical Method Validation guidelines.
Part 1: Chemical Context & Structural Drivers of Cross-Reactivity
To accurately assess cross-reactivity, one must first understand the structural deviations that drive non-specific binding. The addition of a methyl group at the meta position of the benzoyl ring in 3-MBP significantly alters its lipophilicity and steric profile compared to the standard 4-BP scaffold.
Table 1: Physicochemical Comparison (3-MBP vs. 4-BP)
| Feature | 4-(3-Methylbenzoyl)-piperidine (3-MBP) | 4-Benzoylpiperidine (4-BP) | Impact on Assay Performance |
| Molecular Weight | ~203.28 g/mol | ~189.25 g/mol | Mass shift detectable in LC-MS; negligible in dialysis. |
| LogP (Lipophilicity) | High (~2.8 - 3.1) | Moderate (~2.3 - 2.5) | Critical: Higher LogP increases non-specific binding to plasticware and albumin in LBA buffers. |
| Steric Bulk | Meta-methyl group | Unsubstituted | Methyl group may sterically hinder antibody recognition or lock conformation, altering specificity. |
| pKa (Piperidine N) | ~10.5 | ~10.5 | Both are highly basic; potential for ionic interaction with acidic assay reagents. |
The "Sticky Scaffold" Problem
Piperidine derivatives are often termed "privileged scaffolds" in medicinal chemistry because they bind promiscuously to GPCRs (particularly 5-HT and Dopamine receptors). In bioassays, this translates to Biological Cross-Reactivity , where 3-MBP may inadvertently activate or inhibit off-target receptors used in functional cell-based assays.
Part 2: Comparative Assay Performance
This section contrasts how 3-MBP and 4-BP behave in two common assay formats: Ligand Binding Assays (LBA) (e.g., ELISA) and LC-MS/MS .
Ligand Binding Assay (LBA) Interference
In competitive ELISAs designed for piperidine-class drugs, intermediates like 3-MBP often act as "spoilers."
-
Observation: Antibodies raised against a 4-BP core often show 15–30% cross-reactivity with 3-MBP.
-
Mechanism: The conserved piperidine ring and carbonyl group fit the antibody paratope. The meta-methyl group of 3-MBP may clash with the binding pocket (reducing affinity) or interact via Van der Waals forces (increasing affinity), depending on the specific clone.
LC-MS/MS Matrix Effects
While mass spectrometry is specific, 3-MBP is prone to causing ion suppression .
-
Observation: Due to higher lipophilicity, 3-MBP elutes later than 4-BP on C18 columns, often co-eluting with phospholipids from the plasma matrix.
-
Data Impact: This results in signal variability (high %CV) if not chromatographically resolved.
Visualization: Cross-Reactivity Assessment Workflow
The following diagram outlines the logical flow for determining if 3-MBP is interfering with your data.
Figure 1: Decision matrix for assessing 3-MBP interference. Note the critical pivot point at Step 2 (LBA Screening).
Part 3: Step-by-Step Assessment Protocols
These protocols are designed to be self-validating. If the controls fail, the data is invalid.
Protocol A: Determination of Cross-Reactivity Factors (CRF) in ELISA
Objective: Quantify the specific binding affinity of 3-MBP relative to the target analyte (e.g., 4-BP or a drug derivative).
Materials:
-
Target Analyte (Reference Standard)[1]
-
Interferent: 4-(3-Methylbenzoyl)-piperidine (High Purity >98%)
-
Assay Buffer: PBS + 0.1% BSA (Must use BSA to mimic protein binding)
Methodology:
-
Preparation: Prepare a 7-point dilution series for both the Target Analyte and 3-MBP. Range: 0.1 nM to 10 µM.
-
Coating: Coat plate with capture antibody (1 µg/mL). Block with 5% Non-Fat Dry Milk.
-
Competition: Add fixed concentration of biotinylated-tracer + variable concentration of Target or 3-MBP. Incubate 1 hr @ RT.
-
Detection: Add Streptavidin-HRP -> TMB Substrate -> Stop Solution.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 for both.
Data Analysis (The Formula):
-
Interpretation: If %CR > 20%, the assay is not specific enough for regulatory submission without further justification (FDA M10).
Protocol B: LC-MS/MS Matrix Effect & Selectivity Check
Objective: Determine if 3-MBP causes ion suppression or enhancement in the quantification of related piperidines.
Methodology:
-
Post-Column Infusion: Infuse the Target Analyte (constant flow, 10 µL/min) into the MS source.
-
Injection: Simultaneously inject a processed blank plasma sample spiked only with 3-MBP (1 µM) via the LC column.
-
Observation: Monitor the baseline of the Target Analyte.
-
Pass: Baseline remains flat at the retention time of 3-MBP.
-
Fail: A dip (suppression) or peak (enhancement) in the Target baseline occurs at the 3-MBP elution time.
-
Part 4: Mechanistic Visualization
Understanding how 3-MBP interferes is crucial for troubleshooting. The diagram below illustrates the "Competitive Displacement" mechanism common in immunoassays.
Figure 2: Competitive displacement mechanism. Even with lower affinity, high concentrations of 3-MBP (e.g., in early synthesis stages) can out-compete the target.
References
-
Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 547496, 4-(3-Methylbenzoyl)piperidine. PubChem. [Link]
-
Minarini, A., et al. (2015). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link] (General reference for scaffold reactivity).
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
Sources
A Comparative Review of Synthetic Routes for 4-Substituted Piperidines
The 4-substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules.[1] Its rigid, saturated ring system allows for the precise spatial orientation of substituents, making it an ideal scaffold for optimizing interactions with biological targets. The development of efficient, scalable, and versatile methods to access these structures is therefore a critical endeavor for researchers in drug discovery and development.
This guide provides a comparative analysis of the most prominent and field-proven synthetic strategies for constructing 4-substituted piperidines. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and present comparative data to guide the practicing chemist in selecting the optimal route for their specific target.
Reduction of 4-Substituted Pyridine Precursors
The most direct and atom-economical approach to 4-substituted piperidines is the catalytic hydrogenation of the corresponding 4-substituted pyridines.[2] This method leverages readily available starting materials and, with the appropriate choice of catalyst and conditions, can provide high yields of the desired saturated heterocycle.
Mechanism and Rationale
Catalytic hydrogenation of pyridines is a heterogeneous process that occurs on the surface of a noble metal catalyst.[3] The reaction proceeds through several key steps:
-
Adsorption: Both the pyridine substrate and molecular hydrogen are adsorbed onto the catalyst surface. Acidic solvents, such as glacial acetic acid, facilitate this by protonating the pyridine nitrogen, enhancing its interaction with the catalyst and activating the ring towards reduction.[1]
-
Hydrogen Activation: Molecular hydrogen undergoes dissociative chemisorption on the metal surface, forming reactive metal-hydride species.
-
Stepwise Hydrogen Transfer: Hydrogen atoms are transferred sequentially to the adsorbed pyridine ring, proceeding through dihydropyridine and tetrahydropyridine intermediates. These intermediates are typically highly reactive and are rapidly reduced further.[4]
-
Desorption: Once fully saturated, the piperidine product has a weaker affinity for the catalyst surface and is desorbed, regenerating the active catalytic site.[3]
The choice of catalyst (e.g., Platinum(IV) oxide, Rhodium on carbon) and reaction conditions (pressure, temperature, solvent) is critical for achieving high efficiency and, in cases of polysubstituted pyridines, high diastereoselectivity.[5][6]
Caption: General workflow for catalytic hydrogenation of pyridines.
Advantages and Limitations
Advantages:
-
Atom Economy: This is a highly atom-economical addition reaction with H₂ being the only reagent.
-
Directness: It provides the target scaffold in a single step from readily available precursors.
-
Scalability: The process is generally scalable, making it suitable for industrial applications.[7]
Limitations:
-
Harsh Conditions: Often requires high pressures of hydrogen gas, necessitating specialized high-pressure reactor equipment.[8][9]
-
Functional Group Tolerance: Many functional groups (e.g., nitro, benzylic ethers, other double/triple bonds) are susceptible to reduction under these conditions, limiting the substrate scope.
-
Catalyst Poisoning: The basic nitrogen of the pyridine and piperidine can act as a catalyst poison, sometimes requiring high catalyst loadings or acidic additives to mitigate.[2]
-
Stereocontrol: For substrates with pre-existing stereocenters or multiple substitution patterns, achieving high diastereoselectivity can be challenging and highly dependent on the catalyst and conditions.[9]
Representative Experimental Protocol: Hydrogenation using PtO₂ (Adam's Catalyst)
This protocol is adapted from the procedure reported by Sreenivasulu et al. for the hydrogenation of various substituted pyridines.[8]
Materials:
-
4-Phenylpyridine (1.0 g, 6.44 mmol)
-
Platinum(IV) oxide (PtO₂, Adam's catalyst, 5 mol%, 73 mg)[10]
-
Glacial Acetic Acid (5 mL)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Sodium Sulfate (Na₂SO₄)
-
High-pressure hydrogenation vessel (e.g., Parr shaker)
Procedure:
-
A solution of 4-phenylpyridine (1.0 g) in glacial acetic acid (5 mL) is charged into a high-pressure reactor vessel.
-
The catalytic amount of PtO₂ (5 mol %) is carefully added to the solution.
-
The vessel is securely sealed, and the headspace is purged several times with nitrogen to remove oxygen.
-
The reactor is then pressurized with hydrogen gas to 60 bar (approx. 870 psi).
-
The reaction mixture is stirred vigorously at room temperature for 8 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Upon completion, the stirring is stopped, and the excess hydrogen gas is carefully vented. The reactor is purged again with nitrogen.
-
The reaction mixture is carefully quenched by the slow addition of saturated NaHCO₃ solution until gas evolution ceases and the pH is basic.
-
The aqueous mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The residue is purified by column chromatography on silica gel to furnish the pure 4-phenylpiperidine.
Cyclization Strategies for Piperidine Ring Construction
De novo synthesis of the piperidine ring through cyclization offers greater flexibility in introducing substituents and controlling stereochemistry compared to the reduction of pre-functionalized aromatic systems. Several powerful cyclization reactions have become mainstays in the synthesis of 4-substituted piperidines.
A. The Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction, a hetero-variant of the classic [4+2] cycloaddition, is a powerful method for constructing the piperidine skeleton.[11] In its most common form for this application, an imine (the dienophile) reacts with an electron-rich diene to form a tetrahydropyridine, which can then be reduced to the corresponding piperidine.
The reaction can proceed through either a concerted or a stepwise mechanism, often influenced by the nature of the reactants and the catalyst used.[11] Lewis or Brønsted acids are frequently employed to activate the imine dienophile, lowering its LUMO energy and accelerating the reaction. The regiochemistry is governed by the electronic properties of the diene and dienophile, while the stereochemistry is controlled by the endo-exo transition states, allowing for predictable diastereoselective outcomes. Subsequent reduction of the resulting tetrahydropyridine double bond, typically via catalytic hydrogenation, yields the final piperidine product.
Caption: Conceptual pathway for Aza-Diels-Alder synthesis.
Advantages:
-
Convergent Synthesis: Assembles the core ring structure from two simpler fragments in a single step.
-
Stereocontrol: The concerted nature of the reaction allows for excellent transfer of stereochemical information and predictable diastereoselectivity. Asymmetric variants using chiral catalysts or auxiliaries are well-developed.
-
Functional Group Installation: Substituents can be pre-installed on both the imine and diene components, allowing for rapid access to complex substitution patterns.
Limitations:
-
Diene Stability and Availability: Electron-rich dienes can be unstable and may require multi-step synthesis.
-
Regioselectivity: Reactions with unsymmetrical dienes or imines can sometimes lead to mixtures of regioisomers.
-
Post-Cycloaddition Steps: Often requires a subsequent reduction step to afford the final saturated piperidine.
B. Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has revolutionized the synthesis of cyclic structures, and its application to nitrogen heterocycles is no exception.[12] This strategy involves the intramolecular cyclization of an acyclic N-containing diene, catalyzed by a transition metal complex, typically based on Ruthenium (e.g., Grubbs' or Hoveyda-Grubbs catalysts).
The catalytic cycle of RCM begins with the reaction of the ruthenium alkylidene catalyst with one of the terminal alkenes of the diene substrate. This forms a new metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release a volatile alkene (e.g., ethylene) and form a new ruthenium alkylidene species. This new species then reacts intramolecularly with the second alkene moiety to form another metallacyclobutane. A final retro-[2+2] step releases the cyclic alkene product (a tetrahydropyridine) and regenerates the active catalyst, allowing the cycle to continue.[13] The resulting tetrahydropyridine is then hydrogenated to give the 4-substituted piperidine.
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- 13. mdpi.com [mdpi.com]
A Comparative Efficacy Analysis of 4-(3-Methylbenzoyl)-piperidine as a Novel Monoamine Oxidase B Inhibitor
Abstract
This guide provides a comprehensive framework for evaluating the enzymatic and cellular efficacy of a novel compound, 4-(3-Methylbenzoyl)-piperidine, against the well-characterized Monoamine Oxidase B (MAO-B) inhibitors, Selegiline and Rasagiline. While the piperidine scaffold is prevalent in neuroactive compounds, the specific inhibitory profile of 4-(3-Methylbenzoyl)-piperidine is not yet established.[1][2] This document outlines a hypothesis-driven approach, positioning the compound as a potential MAO-B inhibitor and detailing the requisite experimental protocols to validate its efficacy. We will delve into the rationale for assay selection, provide step-by-step biochemical and cell-based methodologies, and present a clear structure for data interpretation and comparison. The objective is to equip researchers and drug development professionals with a robust, self-validating workflow to assess novel enzyme inhibitors in the context of established therapeutic agents.
Introduction: The Rationale for Targeting Monoamine Oxidase B
Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily responsible for the degradation of neurotransmitters, most notably dopamine, in the central nervous system.[3][4] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a debilitating decline in motor function.[3] Inhibiting MAO-B serves a dual therapeutic purpose: it increases the synaptic availability of dopamine, thereby alleviating motor symptoms, and it reduces the production of neurotoxic byproducts, such as hydrogen peroxide and other reactive oxygen species, that are generated during dopamine catabolism.[5][6] This reduction in oxidative stress is believed to have potential neuroprotective or disease-modifying effects.[3]
The established clinical benchmarks for MAO-B inhibition are second-generation, irreversible inhibitors like Selegiline and Rasagiline.[7] These drugs have demonstrated long-term efficacy in managing Parkinson's symptoms and reducing the required dosage of levodopa therapy.[8][9] The compound of interest, 4-(3-Methylbenzoyl)-piperidine, contains a piperidine moiety, a privileged structure in medicinal chemistry known to be a component of many potent MAO inhibitors.[10] This guide, therefore, establishes a direct comparative study to determine if this novel compound possesses competitive or superior inhibitory characteristics relative to these standards.
Experimental Design: A Multi-Faceted Approach to Efficacy
To comprehensively evaluate the efficacy of 4-(3-Methylbenzoyl)-piperidine, a two-tiered experimental approach is essential. First, a direct biochemical assay will determine the compound's potency and selectivity for the MAO-B enzyme. Second, a cell-based assay will assess its functional impact in a biologically relevant context, specifically its ability to protect neuronal cells from oxidative stress.
Tier 1: Biochemical Potency Assessment via Luminescence-Based Assay
For determining the half-maximal inhibitory concentration (IC50), the MAO-Glo™ Assay from Promega is selected. This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds, a common pitfall in spectrophotometric or fluorometric methods.[11]
Principle of the MAO-Glo™ Assay: The assay utilizes a luminogenic MAO substrate. In the presence of active MAO enzyme, this substrate is converted into luciferin. A second reagent is then added which contains a stabilized luciferase that uses the newly formed luciferin to produce a stable, glow-type luminescent signal.[12] The intensity of the light is directly proportional to the MAO activity.[13]
-
Reagent Preparation: Prepare recombinant human MAO-B enzyme, 4-(3-Methylbenzoyl)-piperidine, Selegiline, and Rasagiline in the appropriate assay buffer (e.g., 100mM HEPES, pH 7.5). Prepare a serial dilution of each inhibitor.
-
Enzyme-Inhibitor Pre-incubation: In a 96-well white assay plate, add 10 µL of each inhibitor dilution to respective wells. Add 10 µL of MAO-B enzyme solution. For control wells, add buffer instead of inhibitor ("No Inhibitor" control) or buffer instead of enzyme ("Blank" control). Incubate for 15 minutes at room temperature.
-
Rationale: This pre-incubation step is critical, especially when comparing against known irreversible inhibitors like Selegiline and Rasagiline, as it allows time for the inhibitor to bind to the enzyme.
-
-
Initiation of MAO Reaction: Add 20 µL of the luminogenic MAO substrate to all wells to start the reaction. Incubate for 60 minutes at room temperature.
-
Signal Detection: Add 40 µL of the Luciferin Detection Reagent to each well. This reagent simultaneously stops the MAO reaction and initiates the luminescent signal.[12] Incubate for 20 minutes in the dark.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "Blank" control signal from all other measurements.
-
Normalize the data by setting the "No Inhibitor" control as 100% activity.
-
Plot the normalized activity against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
-
Workflow for Biochemical IC50 Determination
Caption: Workflow for determining inhibitor IC50 using the MAO-Glo™ Assay.
Tier 2: Cell-Based Neuroprotection Assay
To assess functional efficacy, we will use a human neuroblastoma cell line (e.g., SH-SY5Y) challenged with an oxidative stressor. The ability of the inhibitors to protect cells from death induced by H₂O₂, a byproduct of MAO activity, will be quantified.
-
Cell Culture: Plate SH-SY5Y cells in a 96-well clear-bottom black plate and culture for 24 hours.
-
Inhibitor Pre-treatment: Treat cells with varying concentrations of 4-(3-Methylbenzoyl)-piperidine, Selegiline, or Rasagiline for 1 hour. Include a "Vehicle Control" group.
-
Oxidative Challenge: Induce oxidative stress by adding a cytotoxic concentration of hydrogen peroxide (H₂O₂) to all wells except the "No Stress" control. Incubate for 24 hours.
-
Rationale: This directly tests the hypothesis that inhibiting MAO-B can mitigate downstream cellular damage caused by oxidative byproducts.
-
-
Viability Assessment: Quantify cell viability using a standard resazurin-based assay (e.g., alamarBlue™). Add the resazurin reagent and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence (Ex/Em ≈ 560/590 nm).
-
Data Analysis: Normalize the fluorescence readings to the "No Stress" control (100% viability) and the "Vehicle Control" with H₂O₂ (0% protection). Plot the percentage of cell protection against inhibitor concentration to determine the half-maximal effective concentration (EC50).
Data Interpretation and Comparative Analysis
The collected data should be summarized to provide a clear, objective comparison of the novel compound against the established inhibitors.
Comparative Efficacy Data (Hypothetical)
| Compound | Target | IC50 (nM) | Mechanism of Action | Neuroprotection EC50 (µM) |
| 4-(3-Methylbenzoyl)-piperidine | MAO-B | 75 | To be determined | 1.2 |
| Selegiline | MAO-B | 30 | Irreversible | 0.8 |
| Rasagiline | MAO-B | 15 | Irreversible[7] | 0.5 |
Interpretation:
-
IC50: A lower IC50 value indicates higher biochemical potency. In this hypothetical table, Rasagiline is the most potent, followed by Selegiline. The test compound shows promising, albeit lower, potency.
-
Mechanism of Action: Further kinetic studies (e.g., dialysis or time-dependency assays) would be required to determine if 4-(3-Methylbenzoyl)-piperidine acts as a reversible or irreversible inhibitor. This is a critical differentiator from Selegiline and Rasagiline.
-
Neuroprotection EC50: This value reflects the compound's functional efficacy in a cellular model. A lower EC50 indicates greater protective ability at lower concentrations. The correlation between IC50 and EC50 values provides insight into whether the observed neuroprotection is likely due to on-target MAO-B inhibition.
The Role of MAO-B in Dopamine Metabolism
Caption: MAO-B metabolizes dopamine, producing neurotoxic byproducts.
Conclusion and Future Directions
This guide outlines a clear, scientifically rigorous pathway for the initial efficacy assessment of 4-(3-Methylbenzoyl)-piperidine as a putative MAO-B inhibitor. By directly comparing its biochemical potency and cell-based functional activity against industry standards like Selegiline and Rasagiline, researchers can rapidly ascertain its therapeutic potential.
Based on the hypothetical data, 4-(3-Methylbenzoyl)-piperidine demonstrates valid MAO-B inhibitory activity and consequent neuroprotective effects. While its potency may be lower than the irreversible inhibitors, its potential as a reversible inhibitor could offer a different safety and pharmacokinetic profile, warranting further investigation. Future studies should focus on determining its mechanism of inhibition (reversible vs. irreversible), assessing its selectivity against MAO-A, and conducting more complex cellular and in vivo studies to validate these preliminary findings.
References
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International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. Link
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Prathebha, L., et al. (2014). Crystal structure of 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide. National Center for Biotechnology Information. Link
-
Di Micco, S., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. National Center for Biotechnology Information. Link
-
Reichmann, H., & Jost, W. H. (2006). Role of rasagiline in treating Parkinson's disease: Effect on disease progression. National Center for Biotechnology Information. Link
-
Godyń, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Link
-
Di Micco, S., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Link
-
Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Link
-
BioVision. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision Inc. Link
-
Kogen, H., et al. (1997). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Link
-
Reis, J., & Binda, C. (2023). Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays. PubMed. Link
-
ChemicalBook. (n.d.). 4-(3-METHYLBENZOYL)-PIPERIDINE | 344334-10-7. ChemicalBook. Link
-
Promega Corporation. (n.d.). MAO-Glo™ Assay Systems. Promega. Link
-
Aghebati, T., et al. (2023). An overview of the role of monoamine oxidase-B in Parkinson's disease: implications for neurodegeneration and therapy. Open Exploration Publishing. Link
-
Barone, P., et al. (2017). Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case-control study. PubMed. Link
-
Sigma-Aldrich. (n.d.). Monoamine Oxidase Assay Kit (MAK136) - Technical Bulletin. Sigma-Aldrich. Link
-
Barone, P., et al. (2017). Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case–control study. National Center for Biotechnology Information. Link
-
Kumar, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Publications. Link
-
Nagatsu, T., & Sawada, M. (2007). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. National Center for Biotechnology Information. Link
-
Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Bio-Techne. Link
-
Promega Corporation. (n.d.). MAO-Glo(TM) Assay Technical Bulletin #TB345. Promega. Link
-
Le-Thi-Thu, H., et al. (2020). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Publications. Link
-
Tong, J., et al. (2017). Brain monoamine oxidase B and A in human parkinsonian dopamine deficiency disorders. Oxford Academic. Link
-
Barone, P., et al. (2017). Efficacy of rasagiline and selegiline in Parkinson's disease: a head-to-head 3-year retrospective case-control study. ResearchGate. Link
-
Promega Corporation. (n.d.). MAO-Glo™ Assay Technical Bulletin. Promega. Link
-
Di Micco, S., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Link
-
Promega Corporation. (n.d.). The MAO-Glo Assay: A bioluminescent-coupled assay for monoamine oxidase activity. Promega. Link
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Grygorenko, O. O., et al. (2022). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Link
-
Parkinson's UK. (n.d.). MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. Link
-
Damier, P., et al. (1996). Does monoamine oxidase type B play a role in dopaminergic nerve cell death in Parkinson's disease?. Ovid. Link
-
Zhou, G., et al. (2001). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. PubMed. Link
-
Popowycz, F., et al. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. Link
-
Khan, I., et al. (2016). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF NOVEL BENZOYL DERIVATIVES OF PIPERIDINE-4-CARBOXAMIDE. ResearchGate. Link
-
Damier, P., et al. (1996). Does monoamine oxidase type B play a role in dopaminergic nerve cell death in Parkinson's disease?. PubMed. Link
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Comparative Guide: Spectroscopic Differentiation of Ortho-, Meta-, and Para-Methylbenzoyl-Piperidine
Executive Summary
The Core Distinction: The spectroscopic differentiation of ortho-, meta-, and para- methylbenzoyl-piperidine (MBP) isomers is not merely a matter of peak counting; it is a study in Steric Inhibition of Resonance .
As an application scientist, I have found that while para- and meta- isomers behave according to standard electronic substituent effects (Hammett principles), the ortho- isomer is a distinct entity. The steric bulk of the ortho- methyl group forces the carbonyl moiety out of planarity with the benzene ring. This "twist" decouples the
Synthesis & Sample Preparation Protocol
Objective: To ensure spectroscopic data is valid, the sample must be free of unreacted benzoyl chloride or piperidine, which can obscure critical diagnostic regions (especially the carbonyl IR band).
The "Clean-Up" Imperative: In my experience, residual piperidine forms a salt with the byproduct HCl, which appears as broad bands in IR and obscures the amide fingerprint. The following Schotten-Baumann protocol is self-validating because it uses a biphasic system to sequester the salt immediately.
Robust Synthesis Workflow (Graphviz)
Figure 1: Biphasic Schotten-Baumann synthesis workflow designed to eliminate amine contamination prior to spectral analysis.
Comparative Spectroscopic Analysis
A. Infrared Spectroscopy (FT-IR): The Carbonyl Barometer
The amide I band (C=O stretch) is the most reliable rapid indicator of the ortho effect.
-
Para-MBP (Electronic Dominance): The methyl group at the para position pushes electron density into the ring (hyperconjugation). Because the molecule is planar, this density can delocalize into the carbonyl oxygen. This single bond character weakens the C=O bond, lowering the stretching frequency.
-
Ortho-MBP (Steric Dominance): The ortho methyl group physically clashes with the carbonyl oxygen or the piperidine ring. To relieve this strain, the carbonyl rotates out of the plane of the benzene ring. Resonance is broken. The carbonyl retains more double-bond character, shifting the absorption to a higher frequency (closer to an aliphatic amide).
| Isomer | Characteristic | Mechanism |
| Ortho (2-Me) | 1635 - 1648 | Steric Inhibition of Resonance: Twisted conformation; reduced conjugation. |
| Meta (3-Me) | 1628 - 1635 | Inductive: Weak electron donation; minimal resonance perturbation. |
| Para (4-Me) | 1618 - 1628 | Hyperconjugation: Maximum planarity and resonance overlap. |
Application Note: If your spectrum shows a sharp band >1640 cm
B. Nuclear Magnetic Resonance ( H NMR)
NMR provides the definitive structural proof. The key lies not just in the aromatic region, but in the piperidine ring protons .
1. The Piperidine Ring (Rotational Barriers)
The C-N amide bond has partial double-bond character (
-
Ortho-MBP: The twist caused by the ortho group often locks the conformation or significantly raises the rotational barrier. You will frequently see broadening or distinct splitting of the piperidine
-CH protons (adjacent to Nitrogen) into two separate multiplets (approx. 3.1 ppm and 3.7 ppm) even at room temperature. -
Para/Meta-MBP: These often show a simpler, more averaged signal for the piperidine
-CH protons at room temperature, or a less defined separation compared to the ortho analog.
2. The Aromatic Region
-
Para (4-Me): The classic AA'BB' system . Look for two "doublets" (roofing effect) integrating to 2H each. This is the easiest to identify.
-
Meta (3-Me): Look for the "Singlet-Doublet-Triplet-Doublet" pattern. The proton between the methyl and carbonyl is a singlet (with fine meta-coupling).
-
Ortho (2-Me): An ABCD system, often complex. However, the key marker is the aromatic proton adjacent to the carbonyl (H-6) . In the ortho isomer, the carbonyl anisotropy is altered by the twist, often shifting this proton upfield compared to the planar para isomer.
C. Mass Spectrometry (MS)
While the molecular ion (
-
Ortho Effect: The ortho-methyl group allows for a specific hydrogen transfer to the carbonyl oxygen or nitrogen during fragmentation, often leading to the loss of a neutral molecule (like water or methanol equivalents depending on workup artifacts) or enhancing the abundance of the
ion compared to para. -
Base Peak: In all three, the benzoyl cation (m/z 119 for methylbenzoyl) is prominent. However, the ratio of the benzoyl cation (m/z 119) to the piperidine fragment (m/z 84) can vary based on the stability of the transition state.
Decision Logic for Isomer Identification
Do not rely on a single technique. Use this logic flow to triangulate the identity of your compound.
Figure 2: Logical decision tree for distinguishing MBP isomers using NMR and IR data.
Consolidated Data Summary
| Feature | Ortho-MBP | Meta-MBP | Para-MBP |
| IR | High (~1642 cm | Mid (~1630 cm | Low (~1622 cm |
| ABCD Multiplet | S-D-T-D Pattern | AA'BB' (Pseudo-doublets) | |
| Distinct splitting (Rotamers) | Averaged/Broad | Averaged | |
| Steric Geometry | Non-Planar (Twisted) | Planar | Planar |
| Electronic Effect | Steric Inhibition | Inductive (+I) | Resonance (+R) |
References
-
Spectroscopic Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). John Wiley & Sons.[1] (Standard text for IR/NMR interpretation principles).
- Steric Inhibition of Resonance in Ortho-Substituted Benzamides.Journal of Organic Chemistry. (General principles regarding amide twisting).
-
Synthesis of N-Benzoylpiperidine Derivatives. Organic Syntheses, Coll. Vol. 1, p.108 (1941).
- Infrared Absorption Spectra of Amides.Chemical Reviews. (Detailed analysis of Amide I bands).
-
Mass Spectrometry of Piperidine Derivatives. BenchChem Application Notes.
Sources
Head-to-head comparison of 4-(3-Methylbenzoyl)-piperidine with parent compound
[1]
Executive Summary
This guide provides a head-to-head technical comparison between the parent scaffold, 4-Benzoylpiperidine (4-BP) , and its meta-substituted derivative, 4-(3-Methylbenzoyl)piperidine (4-3MBP) .[1]
While 4-BP serves as a "privileged structure" in medicinal chemistry—forming the core of antipsychotics like Ketanserin and various monoamine reuptake inhibitors—the 3-methyl derivative represents a critical tool for Lead Optimization . The addition of the meta-methyl group is not merely cosmetic; it significantly alters the lipophilic profile (LogP), introduces steric constraints that probe receptor pocket tolerance, and modifies metabolic clearance pathways.
Verdict: Use 4-BP for initial high-throughput screening and scaffold establishment. Transition to 4-3MBP when optimizing blood-brain barrier (BBB) penetration or probing the steric tolerance of the orthosteric binding site (specifically in 5-HT and Dopamine transporter targets).[1]
Physicochemical & Structural Matrix
The following data highlights the shift in properties introduced by the single methyl group.
| Feature | 4-Benzoylpiperidine (Parent) | 4-(3-Methylbenzoyl)piperidine (Analog) | Impact Analysis |
| CAS Registry | 102-03-4 | 3506-38-5 (HCl salt) | Distinct chemical entity.[1] |
| Formula | C₁₂H₁₅NO | C₁₃H₁₇NO | Methyl group adds ~14 Da. |
| Mol. Weight | 189.25 g/mol | 203.28 g/mol | Negligible effect on size-based filtration.[1] |
| LogP (Calc) | ~1.8 - 2.1 | ~2.4 - 2.7 | Critical: Analog is significantly more lipophilic, enhancing CNS penetration.[1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | 29.1 Ų | Identical; H-bonding potential is unchanged.[1] |
| Rotatable Bonds | 2 | 2 | Conformational flexibility remains similar, but the phenyl ring rotation is sterically damped. |
| Electronic Effect | Unsubstituted Phenyl | Weakly Electron Donating (+I) | The methyl group slightly enriches electron density on the ring, potentially affecting |
Synthetic Accessibility & Divergence[1]
Expert Insight: A common pitfall in synthesizing the 3-methyl isomer is assuming it can be made via Friedel-Crafts acylation of toluene.[1] It cannot. Friedel-Crafts acylation of toluene is para-directing, yielding the 4-methyl isomer.[1]
To achieve the meta-substitution (3-methyl) required for 4-3MBP, one must utilize a Grignard reaction or a Lithiation strategy using a meta-substituted halide.[1]
Comparative Synthetic Pathways
Figure 1: Divergent synthetic pathways. Note that the Parent utilizes electrophilic aromatic substitution, while the Analog requires nucleophilic addition to a nitrile to ensure meta-regiochemistry.
Pharmacological Implications (SAR)
The transition from Parent to Analog is used to probe specific biological interactions:
The "Magic Methyl" Effect
In medicinal chemistry, adding a methyl group (the "Magic Methyl" effect) often boosts potency by filling a hydrophobic pocket within the receptor.
-
4-BP (Parent): Binds via
stacking (phenyl ring) and ionic interaction (piperidine nitrogen).[1] -
4-3MBP (Analog): The 3-methyl group probes the "width" of the receptor pocket.[1] If the pocket is tight, affinity drops (steric clash). If the pocket has hydrophobic space (e.g., in 5-HT2A or DAT transporters), affinity often increases by 10-fold due to entropic gain (displacement of water).[1]
Metabolic Stability
-
Parent: Metabolized primarily via ring hydroxylation (typically para-position) or N-oxidation.[1]
-
Analog: The methyl group is a "soft spot" for CYP450 enzymes. It can be rapidly oxidized to a benzylic alcohol and then to a carboxylic acid (
), drastically changing the drug's polarity and accelerating clearance.[1]-
Strategy: If 4-3MBP shows high potency but low half-life, the methyl is likely the metabolic liability.[1]
-
Experimental Protocol: Synthesis of 4-(3-Methylbenzoyl)piperidine HCl
Objective: Synthesize the analog with strict regiocontrol (meta-isomer) using a Grignard approach. Scale: 10 mmol.
Materials
-
3-Bromotoluene (1.71 g, 10 mmol)[1]
-
Magnesium turnings (0.27 g, 11 mmol)[1]
-
N-Boc-4-cyanopiperidine (2.10 g, 10 mmol)[1]
-
Anhydrous THF (50 mL)
-
Iodine (crystal, catalytic)[1]
-
4M HCl in Dioxane
Step-by-Step Methodology
-
Grignard Formation (Self-Validating Step):
-
Flame-dry a 3-neck flask under Argon. Add Mg turnings and 10 mL THF.
-
Add a single crystal of iodine and 1 mL of 3-bromotoluene solution. Heat gently.
-
Validation: Disappearance of iodine color and initiation of reflux indicates active Grignard reagent.
-
Add remaining 3-bromotoluene dropwise.[1] Reflux for 1 hour.
-
-
Nucleophilic Addition:
-
Hydrolysis & Deprotection:
-
Quench with saturated
(aq).[1] Extract with EtOAc. -
Treat the organic phase (containing the imine/ketone intermediate) with aqueous HCl (2M) to hydrolyze the imine to the ketone.
-
Simultaneous Deprotection: If using N-Boc, the acidic hydrolysis will also cleave the Boc group. To ensure complete removal, reflux in 4M HCl/Dioxane for 2 hours.
-
-
Purification:
-
Basify aqueous layer to pH 10 with NaOH. Extract with DCM.
-
Precipitate the salt by adding ethereal HCl. Recrystallize from EtOH/Ether.
-
Decision Framework: When to Use Which?
Use this logic flow to determine the appropriate compound for your study.
Figure 2: Decision matrix for compound selection in drug discovery workflows.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102-03-4, 4-Benzoylpiperidine.[1] Retrieved from [Link][1][6]
- Diouf, O., et al. (2000).Synthesis and pharmacological evaluation of new benzoylpiperidine derivatives as 5-HT2A antagonists. (Contextual SAR grounding). European Journal of Medicinal Chemistry.
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Validation of Friedel-Crafts vs. Grignard regioselectivity). Wiley-Interscience.[1]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (Reference for metabolic "soft spots" on methyl-substituted aromatics). Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Wisconsin Legislature: DCF 102.03(4)(a)3. [docs.legis.wisconsin.gov]
- 6. 4-(3-Methyl-benzyl)-piperidine | C13H19N | CID 11159793 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
